Benzyl acrylate
Overview
Description
Benzyl acrylate is an organic compound with the molecular formula C10H10O2. It is an ester formed from the reaction of acrylic acid and benzyl alcohol. This compound is known for its high refractive index and is used in the production of high refractive index polymers and inks . This compound is a versatile monomer that can undergo polymerization to form various polymers with diverse applications.
Mechanism of Action
Target of Action
Benzyl acrylate is a high refractive index monomer . It is primarily used in the preparation of high refractive index polymers and formulating inks . .
Mode of Action
The mode of action of this compound is largely related to its role as a monomer in polymerization reactions. It participates in the formation of polymers with high refractive indices
Biochemical Pathways
This compound is involved in the synthesis of polymers through polymerization reactions . These reactions can lead to the formation of materials with diverse properties, such as high refractive indices . .
Pharmacokinetics
It’s known that this compound can be analyzed using reverse phase (rp) hplc method .
Result of Action
The primary result of this compound’s action is the formation of high refractive index polymers . These polymers have various applications, including the formulation of inks .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . Additionally, it should be avoided to release it to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl acrylate can be synthesized through the esterification of acrylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous removal of water to ensure high yield and purity of the product. The use of azeotropic distillation can also be employed to enhance the efficiency of water removal during the reaction .
Chemical Reactions Analysis
Types of Reactions: Benzyl acrylate undergoes various chemical reactions, including:
Polymerization: this compound can undergo free radical polymerization to form poly(this compound) or copolymers with other monomers.
Michael Addition: This compound can participate in Michael addition reactions with nucleophiles such as amines, leading to the formation of β-amino esters.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield acrylic acid and benzyl alcohol.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Michael Addition: Catalysts such as bases (e.g., triethylamine) or acids (e.g., acetic acid) are used to promote the addition reaction.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed for hydrolysis.
Major Products Formed:
Polymerization: Poly(this compound) or copolymers.
Michael Addition: β-Amino esters.
Hydrolysis: Acrylic acid and benzyl alcohol.
Scientific Research Applications
Benzyl acrylate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
- Methyl acrylate
- Ethyl acrylate
- Butyl acrylate
- 2-Hydroxyethyl acrylate
- 2-Hydroxypropyl acrylate
Comparison: Benzyl acrylate is unique among acrylates due to its high refractive index and the presence of a benzyl group, which imparts specific properties to the resulting polymers . Compared to methyl acrylate and ethyl acrylate, this compound forms polymers with higher refractive indices, making it suitable for optical applications . Additionally, the benzyl group provides increased hydrophobicity compared to hydroxyethyl and hydroxypropyl acrylates, which contain hydroxyl groups and are more hydrophilic .
Properties
IUPAC Name |
benzyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTPMLUUWLLESL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-21-9 | |
Record name | Poly(benzyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25036-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1062467 | |
Record name | Benzyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2495-35-4 | |
Record name | Benzyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2495-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, phenylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl acrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.886 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzyl acrylate?
A1: this compound has the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, various studies utilize spectroscopic techniques to characterize this compound and its derivatives:
- FTIR: Infrared spectroscopy helps identify functional groups like acrylate double bonds and aromatic rings. [, ]
- NMR: 1H-NMR and 13C-NMR provide detailed structural information, including regioselectivity in polymerization reactions. [, , , , , ]
Q3: How does the presence of this compound affect the properties of polymer composites?
A3: this compound, when incorporated into polymers, can significantly impact their properties:
- Refractive Index: this compound can be used to tune the refractive index contrast in polymer opal films, crucial for photonic applications. []
- Photosensitivity: Copolymers containing this compound exhibit strong UV absorbance at 193 nm, making them suitable for antireflective coatings in lithography. []
- Photorefractivity: this compound-based polymers like poly(4-(diphenylamino)this compound) (PDAA) are employed in photorefractive composites due to their photoconductive properties. [, ]
- Shape Memory: Poly(this compound) can be combined with cholesteric polymers to create photonic shape memory materials with tunable color responses. []
Q4: How stable is this compound under different conditions?
A4: The stability of this compound can be affected by various factors:
- Thermal Stability: Polyacrylates, including poly(this compound), generally degrade at elevated temperatures, with the degradation products depending on the specific acrylate structure. []
- Hydrolysis: In saltwater dispersions and at high temperatures, this compound can undergo hydrolysis, leading to the formation of byproducts like anhydrides. []
Q5: What types of reactions involve this compound as a reactant?
A5: this compound participates in various organic reactions, often catalyzed by transition metals:
- Diels-Alder Reactions: this compound acts as a dienophile in Diels-Alder reactions, with the stereoselectivity influenced by factors like molecularly imprinted polymers. []
- Reductive Coupling: Nickel-catalyzed transfer hydrogenation enables the coupling of benzyl acrylates with ketones or imines to form lactones and lactams, utilizing benzyl alcohol as a reductant. [, ]
- C-Acylation: Magnesium promotes one-pot double C-acylation of benzyl acrylates with acid chlorides in N,N-dimethylformamide. []
Q6: Can you elaborate on the use of this compound in polymerization reactions?
A6: this compound is a commonly used monomer in various polymerization techniques:
- Free Radical Polymerization: this compound readily undergoes free radical polymerization, and its copolymerization behavior with other monomers like styrene and vinyl acetate has been extensively studied. [, , , , , , ]
- RAFT Polymerization: this compound is utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. Studies have focused on regioselectivity and the formation of dead dormant species during RAFT polymerization of this compound. []
- Dispersion Polymerization: this compound can be polymerized via RAFT dispersion polymerization in alkanes, leading to the formation of self-assembled nanoparticles. []
- Frontal Polymerization: Studies explore the use of this compound in frontal polymerization, a technique where a localized reaction zone propagates through an unstirred medium. [, ]
Q7: Have computational methods been applied to study reactions involving this compound?
A7: Yes, computational chemistry plays a crucial role in understanding reaction mechanisms and selectivity:
- Transition State Analysis: Density Functional Theory (DFT) calculations are employed to study transition states and identify key interactions influencing enantioselectivity in Brønsted base-catalyzed Michael additions of this compound. []
Q8: How does modifying the benzyl group in this compound affect its reactivity?
A8: While specific SAR studies on this compound modifications are limited in the provided research, it's known that altering the electronic and steric properties of the benzyl group can impact reactivity:
- Polymerization: The choice of acrylate monomer (e.g., this compound vs. methyl acrylate) significantly influences the thermal stability and degradation pathways of the resulting polymers. []
- Solubility: Introducing hydrophilic groups like hydroxyl groups through copolymerization can enhance the water solubility of this compound-based polymers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.